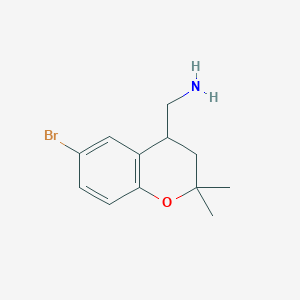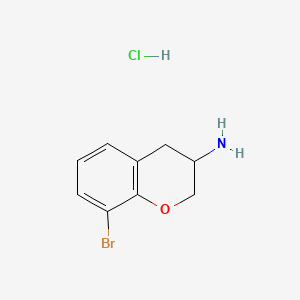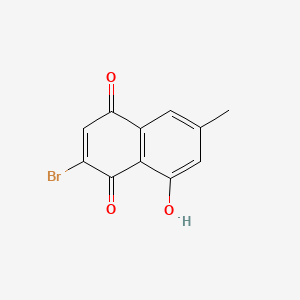![molecular formula C15H27NOSi B11850959 Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]- CAS No. 194869-04-0](/img/structure/B11850959.png)
Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Triisopropylsilyl)oxy)aniline is an organic compound that features a triisopropylsilyl (TIPS) group attached to an aniline moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of the TIPS group provides steric protection and can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triisopropylsilyl)oxy)aniline typically involves the protection of aniline with a triisopropylsilyl group. One common method is the reaction of aniline with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for 2-((Triisopropylsilyl)oxy)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The TIPS group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoaniline or nitroaniline, while reduction can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-((Triisopropylsilyl)oxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((Triisopropylsilyl)oxy)aniline depends on the specific reactions it undergoes. The TIPS group provides steric protection, which can influence the reactivity of the aniline moiety. In substitution reactions, the TIPS group can be selectively removed to reveal the reactive aniline group, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Trimethylsilyl)oxy)aniline: Similar in structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
2-((Tert-butyldimethylsilyl)oxy)aniline: Features a tert-butyldimethylsilyl group, providing different steric and electronic properties.
Uniqueness
2-((Triisopropylsilyl)oxy)aniline is unique due to the bulkiness of the triisopropylsilyl group, which provides significant steric protection. This can influence the compound’s reactivity and stability, making it useful in specific synthetic applications where such protection is desired.
Eigenschaften
CAS-Nummer |
194869-04-0 |
|---|---|
Molekularformel |
C15H27NOSi |
Molekulargewicht |
265.47 g/mol |
IUPAC-Name |
2-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,16H2,1-6H3 |
InChI-Schlüssel |
POMRKYHXCJILKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


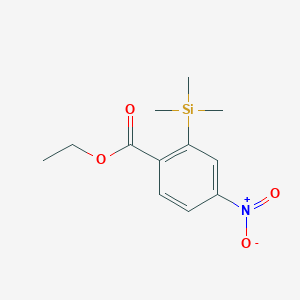
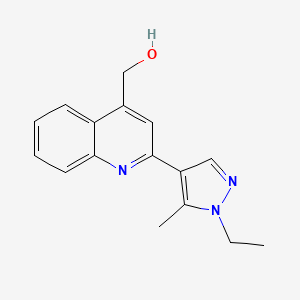
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)
![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

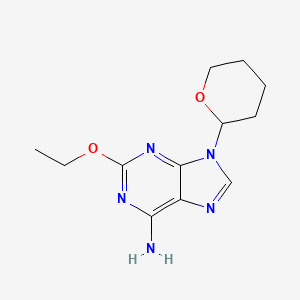

![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
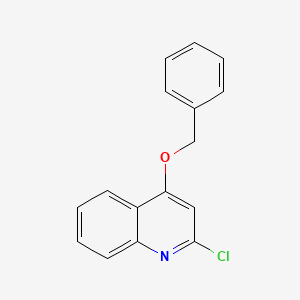
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
